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Compound of Interest

Compound Name: THK-5105

Cat. No.: B3236704 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

the off-target binding of the tau PET tracer THK-5105 to Monoamine Oxidase B (MAO-B).

Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with THK-5105, with a

focus on mitigating off-target binding to MAO-B.

Q1: I am observing high background signal in the basal ganglia and thalamus during in vivo

PET imaging with [¹⁸F]THK-5105, even in control subjects. What is the likely cause and how

can I resolve this?

A1: The high signal in the basal ganglia and thalamus is likely due to the off-target binding of

[¹⁸F]THK-5105 to MAO-B, which is highly expressed in these brain regions.[1] This can

confound the interpretation of tau pathology.

Troubleshooting Steps:

Implement a Blocking Study: Perform a blocking study using a selective MAO-B inhibitor,

such as selegiline. This involves pre-administering the inhibitor before the injection of

[¹⁸F]THK-5105 to saturate the MAO-B binding sites. A significant reduction in the signal in

MAO-B rich regions after inhibitor administration will confirm off-target binding.
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Consider Alternative Tracers: For future studies, consider using second-generation tau PET

tracers that have been designed to have lower affinity for MAO-B.[2]

Q2: My in vitro autoradiography results with [¹⁸F]THK-5105 on postmortem human brain tissue

show diffuse binding in areas not typically associated with dense neurofibrillary tangles. How

can I confirm if this is due to MAO-B binding?

A2: Similar to in vivo studies, off-target binding to MAO-B can cause non-specific signals in in

vitro autoradiography.

Troubleshooting Steps:

Conduct a Competition Assay: Perform a competition experiment by co-incubating the brain

sections with [¹⁸F]THK-5105 and a selective MAO-B inhibitor (e.g., selegiline or lazabemide).

A reduction in the binding of [¹⁸F]THK-5105 in the presence of the inhibitor will indicate the

extent of MAO-B binding.

Use MAO-B Rich Control Tissues: Include brain regions known for high MAO-B expression

and low tau pathology (e.g., cerebellum from a non-demented individual) as a control to

assess the level of MAO-B-related binding.

Q3: What concentration of selegiline should I use for my blocking studies?

A3: The optimal concentration of selegiline will depend on whether the experiment is in vivo or

in vitro.

In Vivo PET Imaging: A single oral dose of 10 mg of selegiline administered one hour before

the [¹⁸F]THK-5105 scan has been shown to be effective in blocking MAO-B.[1][3]

In Vitro Autoradiography: For competition studies, selegiline concentrations in the range of

150 nM to 500 nM have been used.[1]

Data Presentation
The following table summarizes the binding affinities of THK-5105 for its on-target (tau fibrils)

and off-target (Aβ fibrils) sites. While a specific Ki value for THK-5105 binding to MAO-B is not
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readily available in the literature, it is acknowledged that first-generation THK tracers have a

significant affinity for MAO-B.

Ligand Target
Binding Affinity (Kd
or Ki)

Reference

THK-5105
Tau Fibrils (K18Δ280)

- Site 1
Kd = 1.45 nM

Tau Fibrils (K18Δ280)

- Site 2
Kd = 7.4 nM

Tau in AD Brain

Homogenate
Ki = 7.8 nM

Tau in AD Brain

Homogenate
KD = 2.6 nM

Aβ₁₋₄₂ Fibrils Kd = 35.9 nM

THK-5117
Tau in AD Brain

Homogenate
Ki = 10.5 nM

Tau in AD Brain

Homogenate
KD = 5 nM

THK-523
Tau in AD Brain

Homogenate
Ki = 59.3 nM

Tau in AD Brain

Homogenate
KD = 87 nM

Experimental Protocols
Protocol 1: In Vivo PET Imaging Blocking Study with
Selegiline
This protocol is adapted from studies on related first-generation tau tracers and is intended to

assess the contribution of MAO-B binding to the [¹⁸F]THK-5105 PET signal.

1. Subject Preparation:
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Subjects should fast for at least 4-6 hours prior to the scan.
Ensure subjects are well-hydrated.
Discontinue any medications known to interact with MAO-B, following appropriate medical
guidance.

2. Baseline [¹⁸F]THK-5105 PET Scan:

Acquire a baseline dynamic PET scan following the intravenous injection of [¹⁸F]THK-5105.
A typical injected dose is around 6.6 ± 0.3 mCi.
Acquire dynamic images for 60-90 minutes post-injection.

3. Selegiline Administration:

At least one week after the baseline scan, administer a single oral dose of 10 mg selegiline
to the subject one hour prior to the second [¹⁸F]THK-5105 PET scan.

4. Post-Selegiline [¹⁸F]THK-5105 PET Scan:

Perform a second [¹⁸F]THK-5105 PET scan using the same imaging protocol as the baseline
scan.

5. Data Analysis:

Co-register the baseline and post-selegiline PET images to a corresponding MRI scan for
anatomical reference.
Calculate the Standardized Uptake Value (SUV) for various brain regions of interest (ROIs),
particularly those with high MAO-B expression (e.g., basal ganglia, thalamus) and regions of
expected tau pathology.
Compare the regional SUV between the baseline and post-selegiline scans to determine the
percentage of signal reduction due to MAO-B blockade.

Protocol 2: In Vitro Autoradiography Competition Assay
This protocol describes a competition binding assay to determine the extent of [¹⁸F]THK-5105
binding to MAO-B in human brain tissue sections.

1. Tissue Preparation:
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Use frozen human brain sections (10-20 µm thickness) from both Alzheimer's disease
patients and control subjects.
Mount the sections on gelatin-coated slides.

2. Pre-incubation:

Thaw the slides at room temperature.
Pre-incubate the slides in phosphate-buffered saline (PBS) for 10-15 minutes to rehydrate
the tissue.

3. Incubation:

Prepare an incubation buffer containing [¹⁸F]THK-5105 (typically in the low nanomolar
range).
For the competition study, prepare a parallel set of incubation buffers also containing a
selective MAO-B inhibitor (e.g., selegiline at 150-500 nM).
Incubate the slides in the respective buffers for 60-90 minutes at room temperature.

4. Washing:

Wash the slides in ice-cold PBS to remove unbound radiotracer. Perform multiple washes of
increasing duration (e.g., 2 x 5 minutes, followed by a quick dip in ice-cold distilled water).

5. Drying and Exposure:

Dry the slides quickly with a stream of cold air.
Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate
duration (typically several hours to overnight).

6. Data Analysis:

Quantify the autoradiographic signal in different brain regions using densitometry software.
Compare the signal intensity between the sections incubated with [¹⁸F]THK-5105 alone and
those co-incubated with the MAO-B inhibitor to calculate the percentage of displacement.

Visualizations
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In Vivo PET Blocking Study In Vitro Autoradiography Competition Assay
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Caption: Experimental workflows for in vivo and in vitro studies.
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Caption: On-target vs. off-target binding of THK-5105.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Strategies of positron emission tomography (PET) tracer development for imaging of tau
and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human
brain - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Overcoming THK-5105 Off-
Target Binding to MAO-B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3236704#overcoming-thk-5105-off-target-binding-to-
mao-b]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3236704?utm_src=pdf-body-img
https://www.benchchem.com/product/b3236704?utm_src=pdf-body
https://www.benchchem.com/product/b3236704?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/320318436_Characterization_of_the_radiosynthesis_and_purification_of_18_FTHK-5351_a_PET_ligand_for_neurofibrillary_tau
https://pmc.ncbi.nlm.nih.gov/articles/PMC11638850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11638850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5374697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5374697/
https://www.benchchem.com/product/b3236704#overcoming-thk-5105-off-target-binding-to-mao-b
https://www.benchchem.com/product/b3236704#overcoming-thk-5105-off-target-binding-to-mao-b
https://www.benchchem.com/product/b3236704#overcoming-thk-5105-off-target-binding-to-mao-b
https://www.benchchem.com/product/b3236704#overcoming-thk-5105-off-target-binding-to-mao-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3236704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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